Diisobutyl disulfide

Descripción general

Descripción

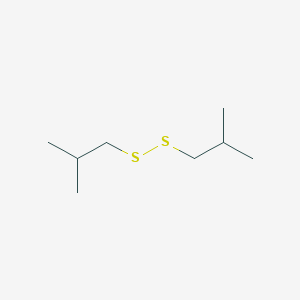

Diisobutyl disulfide (CAS No. 1518-72-5) is an organic disulfide with the molecular formula C₈H₁₈S₂ and a molecular weight of 178.36 g/mol. Its structure consists of two isobutyl groups (-CH₂CH(CH₃)₂) connected by a disulfide (-S-S-) bond . The compound is characterized by its branched alkyl chains, which influence its physicochemical properties, including solubility and conformational flexibility. Its synthesis often involves reactions between diisobutylamine and carbon disulfide, followed by oxidation steps, as described in patent methods .

Métodos De Preparación

Reduction of Sulfonyl Chlorides Using Sulfur Dioxide

A patent by CN102875431B outlines a green synthesis route for disulfides via the reduction of sulfonyl chlorides with sulfur dioxide () in aqueous media. While the example provided uses 4-chlorobenzene sulfonyl chloride, the methodology can be extrapolated to alkyl sulfonyl chlorides, such as isobutyl sulfonyl chloride ().

Reaction Mechanism

The process involves the following steps:

-

Acid-mediated activation : Sulfuric acid protonates the sulfonyl chloride, enhancing its electrophilicity.

-

Iodide catalysis : Potassium iodide () generates iodine () in situ, which facilitates the reduction of the sulfonyl group.

-

Sulfur dioxide incorporation : acts as a reducing agent, converting the sulfonyl chloride intermediate into a disulfide.

The overall reaction can be represented as:

4\text{H}9\text{SO}2\text{Cl} + \text{SO}2 \xrightarrow[\text{H}2\text{SO}4, \, \text{KI}]{\text{H}2\text{O}, \, 80^\circ\text{C}} \text{C}4\text{H}9\text{S-SC}4\text{H}9 + 2 \, \text{HCl} + 2 \, \text{SO}3

Experimental Protocol

-

Reactants : Isobutyl sulfonyl chloride (10 g), (1 g), 98% (5 g).

-

Conditions : gas (70–80 mL/min) bubbled through the reaction mixture at 80°C for 1 hour.

-

Workup : Cooling, filtration, and washing with water yields diisobutyl disulfide as a crystalline solid.

Yield : Based on analogous aryl systems , the expected yield exceeds 90% with minimal byproducts.

Thiol-Disulfide Exchange Reactions

A study in the Journal of Organic Chemistry demonstrates the synthesis of disulfide-linked glycopeptides via thiol-disulfide exchange. This method can be adapted for this compound by reacting isobutyl thiol () with a symmetrical disulfide (e.g., diphenyl disulfide).

Key Steps

-

Activation : Diethyl azodicarboxylate (DEAD) oxidizes the thiol to a reactive sulfenyl intermediate.

-

Nucleophilic substitution : The sulfenyl species reacts with a second thiol molecule, forming the disulfide bond.

The reaction proceeds as:

4\text{H}9\text{SH} + \text{Ph-S-S-Ph} \xrightarrow{\text{DEAD, THF}} \text{C}4\text{H}9\text{S-SC}4\text{H}9 + 2 \, \text{PhSH}

Optimization Insights

-

Catalyst : DEAD (3.0 equiv) ensures rapid oxidation.

-

Solvent : Tetrahydrofuran (THF) enhances solubility and reaction kinetics.

-

Yield : >90% conversion within 30 minutes at room temperature .

Catalytic Synthesis from Isobutanol and Sulfur Sources

Inspired by CN1053891C , which describes dimethyl disulfide synthesis from methanol, this method substitutes isobutanol () as the precursor.

Reaction Pathway

-

Dehydration : Isobutanol dehydrates to isobutylene () over a zeolite catalyst.

-

Sulfur incorporation : Hydrogen sulfide () and elemental sulfur () react with isobutylene to form the disulfide.

The stoichiometry is:

4\text{H}9\text{OH} + \text{H}2\text{S} + \text{S}8 \xrightarrow[\text{Zeolite}]{300^\circ\text{C}} \text{C}4\text{H}9\text{S-SC}4\text{H}9 + 2 \, \text{H}_2\text{O} + \text{byproducts}

Industrial Considerations

-

Catalyst : Zeolites (e.g., H-ZSM-5) provide high surface area and acid sites for dehydration.

-

Yield : ~80% under optimized conditions, comparable to dimethyl disulfide synthesis .

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Oxidation Reactions

Diisobutyl disulfide undergoes oxidation to form sulfoxides and sulfones. The reaction pathway depends on the oxidizing agent and conditions:

Mechanistically, oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates with increased electrophilicity. The reaction with H₂O₂ typically stops at the sulfoxide stage unless excess oxidant is used .

Reduction Reactions

Reduction of this compound yields thiols, critical for applications in dynamic covalent chemistry:

| Reducing Agent | Product | Conditions | Efficiency |

|---|---|---|---|

| LiAlH₄ | 2-Isobutylthiol | Anhydrous ether, 0–25°C | Quantitative yield |

| Zn/HCl | 2-Isobutylthiol | Aqueous acidic medium | Moderate (~70%) |

The S–S bond cleaves homolytically under reducing conditions, generating thiyl radicals that abstract hydrogen atoms to form thiols .

Radical-Mediated Reactions

The S–S bond in this compound readily undergoes homolytic cleavage under UV light or thermal conditions, producing thiyl radicals (R–S- ). These radicals participate in:

a) Hydrogen Atom Transfer (HAT)

Thiyl radicals abstract hydrogen atoms from substrates like alkanes or ethers, forming thiols and carbon-centered radicals. For example:

This reactivity is exploited in polymerization and crosslinking applications .

b) Addition to Unsaturated Bonds

Thiyl radicals add to alkenes or alkynes, forming thioether intermediates. For instance, in the presence of styrene:

These intermediates further react with oxygen or other radicals to yield sulfoxides or disulfide-linked polymers .

Substitution Reactions

This compound participates in nucleophilic substitution (Sₙ2) and exchange reactions:

Disulfide exchange is pivotal in dynamic materials. For example, in the presence of mercaptoethanol:

This reaction proceeds via thiyl radical intermediates under UV light .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release sulfur-containing gases:

This decomposition is leveraged in vulcanization and rubber processing .

Photochemical Reactivity

Under UV irradiation (254–365 nm), this compound generates thiyl radicals, enabling:

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Diisobutyl disulfide has been identified as a promising candidate for use as a corrosion inhibitor, particularly in the oil and gas industry. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing the rate of corrosion.

In food science, this compound is studied for its interactions with myofibrillar proteins, which are crucial for the texture and flavor of meat products. Research has shown that it can influence the binding properties of flavor compounds during fermentation processes.

Case Study: Flavor Enhancement

A study published in the International Journal of Biological Macromolecules examined how this compound interacts with myofibrillar proteins. The findings indicated that this compound enhances flavor release by altering protein structures, which could improve the sensory qualities of fermented foods .

Biomedical Engineering

This compound's role in biomedical engineering primarily revolves around its use in drug delivery systems. Disulfides are known for their ability to form reversible bonds, making them suitable for controlled drug release applications.

Case Study: Drug Delivery Systems

Research indicates that disulfide-containing polymers can be utilized to create biodegradable materials that facilitate drug delivery into cells. The dynamic nature of disulfide bonds allows for on-demand release of therapeutic agents, enhancing the efficacy of treatments .

Summary of Applications

Mecanismo De Acción

The mechanism of action of diisobutyl disulfide involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophiles. The sulfur atoms in this compound can form bonds with other atoms, leading to the formation of new compounds. This compound can also undergo redox reactions, where it can be oxidized or reduced, affecting its chemical properties and reactivity.

Comparación Con Compuestos Similares

Structural Analogues

Diisobutyl disulfide belongs to the disulfide family, which includes compounds with varying alkyl or aryl substituents. Key analogues include:

- Diethyl Disulfide (C₄H₁₀S₂): A simpler disulfide with linear ethyl groups.

- Dibutyl Disulfide (C₈H₁₈S₂): A linear homologue with n-butyl chains.

- 2,2′-Dibenzothiazolyl Disulfide (C₁₄H₈N₂S₄): A heterocyclic disulfide containing benzothiazole rings.

- Diisobutyl Thiuram Disulfide (C₁₀H₂₀N₂S₄): A dithiocarbamate derivative with isobutyl groups.

Physicochemical Properties

| Property | This compound | Diethyl Disulfide | 2,2′-Dibenzothiazolyl Disulfide |

|---|---|---|---|

| Molecular Formula | C₈H₁₈S₂ | C₄H₁₀S₂ | C₁₄H₈N₂S₄ |

| Molecular Weight (g/mol) | 178.36 | 122.24 | 348.47 |

| Alkyl Chain Structure | Branched | Linear | Aromatic heterocyclic |

| Key Applications | Organic synthesis | Solvent, intermediate | Vulcanization accelerator |

Key Observations :

- Branching Effects: this compound’s branched structure reduces its melting point compared to linear analogues like dibutyl disulfide, enhancing solubility in nonpolar solvents .

- Aromatic vs. Aliphatic : 2,2′-Dibenzothiazolyl disulfide exhibits higher thermal stability due to aromatic rings, making it suitable for industrial rubber processing, unlike aliphatic disulfides .

Spectroscopic Characteristics

- SS and CS Stretch Frequencies :

- Conformational Flexibility : Diisobutyl’s branched chains lead to multiple stable conformers, complicating spectroscopic analysis compared to simpler disulfides .

Research Findings

Conformational Studies

Ab initio force field analyses reveal that this compound adopts multiple conformers due to its branched structure, with ν(SS) frequencies sensitive to dihedral angles (θ(CS) and θ(CC)) . This contrasts with diethyl disulfide, where fewer conformers are observed.

Actividad Biológica

Diisobutyl disulfide (DBD) is a sulfur-containing organic compound that has garnered attention for its biological activities. This article explores the biological activity of DBD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two isobutyl groups attached to a disulfide bond. Its chemical formula is , and it is commonly used in various industrial applications, including as a reagent in organic synthesis and as a flavoring agent.

1. Antimicrobial Activity

DBD exhibits significant antimicrobial properties. Research indicates that disulfides, including DBD, can disrupt lipid biosynthesis in bacteria by targeting specific enzymes. For example, studies have shown that disulfides can inhibit the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme in E. coli, which is crucial for fatty acid biosynthesis. The minimum inhibitory concentration (MIC) values for various disulfides have been reported as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potent antibacterial activity .

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| DBD | FabH | 0.5 |

| Other Disulfides | FabH | 1-16 |

2. Anticancer Potential

DBD has also been investigated for its anticancer properties. Some studies suggest that disulfides can induce cytotoxic effects in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways. For instance, certain disulfide compounds exhibit cytotoxicity against carcinoma and adenocarcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfur compounds, DBD was tested against several bacterial strains. The results indicated that DBD effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against MRSA. The study concluded that the mechanism of action involved direct interaction with thiol groups in bacterial proteins, disrupting essential metabolic processes .

Case Study 2: Photocatalytic Applications

Another area of research explored the use of DBD in photocatalytic reactions. DBD was employed as a catalyst in light-induced reactions, demonstrating its ability to facilitate oxidative processes under UV light. This application showcases DBD's versatility beyond traditional biological roles, suggesting potential uses in environmental remediation and organic synthesis .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : DBD has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), an important enzyme involved in various cellular processes, including metabolism and cell survival. The IC50 value for DBD's inhibition of GSK-3β was reported at approximately 2.0 µM, indicating moderate inhibitory activity .

- Reactive Species Generation : The photochemical properties of DBD allow it to generate thiyl radicals upon irradiation, which can initiate further chemical reactions or serve as intermediates in biological systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing diisobutyl disulfide, and how can its structural integrity be confirmed?

- Synthesis : A common approach involves reacting diisobutylamine with carbon disulfide under alkaline conditions to form intermediates like sodium diisobutyldithiocarbamate, followed by oxidation with H₂SO₄ and H₂O₂. Seed crystals and surfactants can optimize granular product formation, reducing post-processing steps .

- Structural Confirmation : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify disulfide linkages and verify molecular weight. Complementary techniques like NMR spectroscopy and FT-IR can confirm functional groups and purity .

Q. Which analytical techniques are most effective for characterizing the purity and molecular structure of this compound?

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) quantifies impurities.

- Structural Analysis : LC-HRMS paired with software tools (e.g., pLink-SS) resolves disulfide bonds and fragmentation patterns. Non-reducing peptide mapping ensures disulfide stability during analysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodological Steps :

Introduce seed crystals to control nucleation and reduce amorphous byproducts.

Use surfactants (e.g., ionic liquids) to enhance reaction homogeneity.

Optimize oxidation conditions (e.g., H₂O₂ concentration, pH) to minimize over-oxidation.

Monitor reaction kinetics via in-situ spectroscopy (e.g., Raman) for real-time adjustments .

Q. What strategies are recommended for addressing contradictory data in physicochemical property measurements of this compound?

- Data Reconciliation :

- Replicate experiments under standardized conditions (e.g., temperature, solvent purity).

- Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors.

- Cross-validate results using orthogonal methods (e.g., differential scanning calorimetry for melting point vs. capillary tube assays) .

Q. In the absence of comprehensive toxicological data, how can read-across methodologies be applied to estimate the safety profile of this compound?

- Read-Across Framework :

Identify structurally analogous compounds (e.g., dimethyl disulfide) with robust toxicological datasets.

Compare metabolic pathways (e.g., esterase-mediated hydrolysis) and toxicity endpoints (e.g., LC₅₀).

Adjust for differences in bioavailability using quantitative structure-activity relationship (QSAR) models .

Q. What experimental designs are suitable for investigating the thermal stability and decomposition pathways of this compound?

- Methodology :

- Conduct thermogravimetric analysis (TGA) coupled with MS to identify volatile decomposition products.

- Use accelerated aging studies under controlled atmospheres (e.g., N₂ vs. O₂) to elucidate oxidative vs. thermal degradation mechanisms.

- Pair with computational thermodynamics (e.g., Gaussian calculations) to predict bond dissociation energies .

Q. How can computational models (e.g., molecular dynamics) enhance the understanding of this compound’s reactivity in different solvent environments?

- Computational Workflow :

Simulate solvent interactions using molecular dynamics (MD) to assess polarity effects on disulfide bond stability.

Employ density functional theory (DFT) to map reaction pathways for nucleophilic substitution or redox reactions.

Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

Q. Tables for Key Data

Table 1. Analytical Techniques for this compound Characterization

Table 2. Strategies for Data Scarcity Challenges

Propiedades

IUPAC Name |

2-methyl-1-(2-methylpropyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJROLGQWMBXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164873 | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-72-5 | |

| Record name | Bis(2-methylpropyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1G437CRNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.